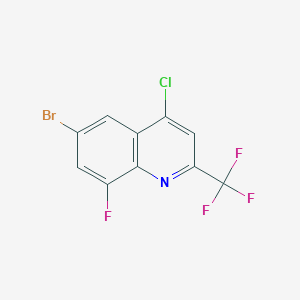

6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline

Description

Propriétés

IUPAC Name |

6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3BrClF4N/c11-4-1-5-6(12)3-8(10(14,15)16)17-9(5)7(13)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBCVGVZBRRHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3BrClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline, a member of the quinoline family, exhibits significant biological activity that has garnered interest in various fields, including medicinal chemistry and drug discovery. This compound's unique structure, characterized by multiple halogen substituents, enhances its reactivity and potential therapeutic applications.

- Molecular Formula : C10H4BrClF3N

- Molecular Weight : 274.52 g/mol

- CAS Number : 1065093-30-2

Quinoline derivatives, including this compound, are known to interact with biological targets through various mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access.

- Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have explored the antimicrobial potential of quinoline derivatives. The presence of halogen atoms enhances their interaction with microbial targets, leading to increased efficacy against various pathogens. For instance, derivatives similar to this compound have been investigated for their ability to inhibit bacterial growth.

Antiviral Activity

The compound has also been evaluated for antiviral properties. Its structural features allow it to interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development.

Anti-cancer Activity

Recent studies have highlighted the cytotoxic effects of quinoline derivatives on cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and other tumor types. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its chemical structure:

- Absorption : The presence of trifluoromethyl groups may enhance lipophilicity, potentially improving absorption rates.

- Distribution : Its ability to bind to proteins can affect its distribution within biological systems.

- Metabolism and Excretion : Understanding the metabolic pathways is crucial for predicting the compound's efficacy and safety profile in clinical settings.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine (position 6) and chlorine (position 4) atoms serve as prime sites for nucleophilic substitution. Fluorine at position 8 exhibits lower reactivity due to its strong C-F bond.

The trifluoromethyl group enhances electrophilicity at position 2, but its steric bulk limits accessibility for direct substitution.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings exploit the bromine atom’s reactivity:

Table 1: Representative Coupling Reactions

Position 6 bromine shows higher coupling efficiency compared to position 4 chlorine due to reduced steric hindrance.

Halogen Exchange Reactions

The compound undergoes halogen exchange under controlled conditions:

-

Fluorination : AgF or KF in DMF at 150°C replaces chlorine at position 4 with fluorine .

-

Iodination : NIS (N-iodosuccinimide) in CHCl₃ selectively substitutes bromine at position 6 .

Radical Reactions

Photoredox catalysis enables radical-based functionalization:

| Radical Source | Catalyst | Outcome |

|---|---|---|

| Trifluoromethyl iodide | Ru(bpy)₃(PF₆)₂, blue LED | Trifluoromethylation at position 3 . |

Stability Under Oxidative/Reductive Conditions

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Quinoline Derivatives

Substituent Position and Electronic Effects

The compound’s activity and properties are highly dependent on the position and type of substituents. Key comparisons include:

Table 1: Substituent Variations in Selected Quinoline Analogs

Physicochemical Properties

- Solubility and Stability: The target compound’s high halogen density (Br, Cl, F) likely reduces aqueous solubility compared to less halogenated analogs like 4-Chloro-8-(trifluoromethyl)quinoline .

Thermal and Chemical Stability :

- Bromine and chlorine at positions 6 and 4 increase steric hindrance, possibly stabilizing the molecule against nucleophilic attack compared to analogs with fewer halogens .

Méthodes De Préparation

Starting Materials and Key Intermediates

The synthesis of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline generally begins with appropriately substituted aniline or benzotrifluoride derivatives that already contain some of the halogen substituents. Typical starting materials include:

- 2-Amino-4-bromo-6-fluorobenzotrifluoride (for related compounds like 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline).

- Halogenated aniline derivatives bearing chlorine or fluorine substituents at desired positions.

- Trifluoromethylated aromatic precursors or reagents to introduce the trifluoromethyl group.

These starting materials provide the necessary substitution pattern to facilitate selective cyclization and further halogenation steps.

Core Cyclization to Form Quinoline Ring

The quinoline scaffold is formed via cyclization reactions employing classical or modified methods:

- Pfitzinger Reaction: Condensation of substituted anilines with ketones or aldehydes under acidic or basic conditions to form quinoline derivatives.

- Skraup Synthesis: Oxidative cyclization of anilines with glycerol or other aldehyde sources in the presence of acids and oxidants.

- Cyclocondensation with acetylene derivatives: Using catalysts such as Zn(II) and bases like triethylamine to promote ring closure.

For halogenated substrates, reaction conditions are carefully controlled to prevent undesired side reactions or loss of halogen substituents.

Incorporation of the Trifluoromethyl Group

The trifluoromethyl group at position 2 is typically introduced via:

- Use of trifluoromethylated starting materials: Such as benzotrifluoride derivatives.

- Trifluoromethylation reactions: Employing reagents like trifluoromethyl iodide, Ruppert-Prakash reagent (TMSCF3), or copper-mediated trifluoromethylation during or after ring formation.

- Vilsmeier-Haack formylation followed by trifluoromethylation: Formyl groups introduced at specific positions can be transformed into trifluoromethyl groups through subsequent reactions.

The trifluoromethyl group enhances lipophilicity and influences reactivity, necessitating optimized reaction conditions to maintain its integrity.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material preparation | Commercially available 2-amino-4-bromo-6-fluorobenzotrifluoride | Halogenated aniline precursor |

| 2 | Cyclization | Pfitzinger or Skraup reaction with suitable aldehyde/ketone, acidic or basic catalyst, controlled temperature | Formation of quinoline core with trifluoromethyl group at position 2 |

| 3 | Halogenation | Electrophilic substitution with bromine/chlorine sources (e.g., Br2, NBS, Cl2) in solvents like acetic acid or dichloromethane at low temperature | Introduction of bromine at position 6, chlorine at position 4, fluorine retained at position 8 |

| 4 | Purification | Recrystallization or column chromatography | High-purity this compound |

This route is adapted from analogous syntheses of related halogenated quinolines and optimized for regioselectivity and yield.

Reaction Conditions and Optimization

- Temperature: Low to moderate temperatures (0–50 °C) are preferred during halogenation to avoid polyhalogenation or decomposition.

- Solvents: Polar aprotic solvents such as dichloromethane, acetonitrile, or acetic acid are commonly used to facilitate electrophilic substitution.

- Catalysts: Palladium catalysts are employed in cross-coupling reactions for late-stage functionalization.

- Purification: Techniques include recrystallization from solvents like ethanol or ethyl acetate and chromatographic separation to remove regioisomers or side products.

Analytical Characterization of the Product

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR spectra confirm substitution patterns and trifluoromethyl presence.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and formula.

- X-ray Crystallography: Confirms molecular structure and substitution positions.

- Chromatography (HPLC/GC): Assesses purity and identifies impurities.

Summary Table of Preparation Methods

| Preparation Aspect | Details | Notes |

|---|---|---|

| Starting Materials | Substituted anilines with halogens and trifluoromethyl groups | Commercially available or synthesized |

| Cyclization Methods | Pfitzinger, Skraup, or cyclocondensation | Controlled conditions to preserve substituents |

| Halogenation | Electrophilic substitution with Br2, NBS, Cl2 | Temperature control critical for regioselectivity |

| Trifluoromethylation | Use of trifluoromethylated precursors or reagents | Maintains lipophilicity and reactivity |

| Purification | Recrystallization, chromatography | Ensures high purity for research/industrial use |

| Analytical Techniques | NMR, MS, X-ray crystallography, HPLC | Confirms structure and purity |

Research Findings and Notes

- The presence of multiple halogens and a trifluoromethyl group requires careful control of reaction conditions to avoid undesired side reactions such as over-halogenation or defluorination.

- Late-stage functionalization via palladium-catalyzed cross-coupling enables diversification of the quinoline core, useful for medicinal chemistry optimization.

- Industrial synthesis benefits from continuous flow reactors to improve yield, safety, and scalability.

- The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing biological activity and metabolic stability.

Q & A

Q. What are the primary synthetic routes for 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline?

The compound is typically synthesized via multi-step reactions involving halogenation and trifluoromethylation. Key methods include:

- Vilsmeier-Haack formylation : Used to introduce formyl groups to quinoline scaffolds, followed by bromination and fluorination ().

- Nucleophilic substitution : Bromine and chlorine are introduced via electrophilic aromatic substitution under controlled temperatures (e.g., 0–5°C) to avoid over-halogenation ( ).

- Cross-coupling reactions : Suzuki-Miyaura coupling may integrate the trifluoromethyl group using Pd catalysts ( ). Yield optimization often requires inert atmospheres (N₂/Ar) and anhydrous solvents (DMF or DCM).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl (-CF₃) and fluorine substituents, while ¹H/¹³C NMR resolves aromatic proton environments ().

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) ().

- X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures, with ORTEP-3 visualizing thermal ellipsoids ( ).

Q. What biological activities are associated with this compound?

Fluorinated quinolines exhibit:

- Antimicrobial activity : Disruption of bacterial DNA gyrase (IC₅₀ ~2–10 μM in E. coli models) ().

- Anticancer potential : Cytotoxicity against HeLa and MCF-7 cell lines (EC₅₀ ~5–20 μM) via topoisomerase inhibition ().

- Enzyme inhibition : Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinases) ( ).

Advanced Research Questions

Q. How do substitution patterns influence structure-activity relationships (SAR)?

Substituent positioning critically modulates bioactivity:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 2- | -CF₃ | ↑ Lipophilicity, metabolic stability |

| 4- | -Cl | ↑ Electrophilicity, DNA interaction |

| 6- | -Br | Steric bulk for target selectivity |

| 8- | -F | ↓ Metabolism via C-F bond stability |

| Similarity indices (e.g., 0.86 for 6-Bromo-4-chloro-8-fluoroquinoline vs. 0.94 for 4-Chloro-7-fluoro-2-methylquinoline) highlight how trifluoromethyl groups reduce steric overlap but enhance electronic effects (). |

Q. What challenges arise in crystallographic refinement of halogenated quinolines?

- Disorder modeling : Bromine’s high electron density complicates Fourier map interpretation (SHELXL’s PART instruction mitigates this) ( ).

- Thermal motion : Fluorine substituents exhibit anisotropic displacement parameters, requiring ADPs refinement (ORTEP-3 visualizes this) ( ).

- Twinned data : SHELXD resolves pseudo-merohedral twinning common in halogenated crystals ( ).

Q. How can researchers reconcile contradictory bioactivity data across studies?

Discrepancies arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (viability vs. apoptosis).

- Solubility limits : DMSO stock concentrations >1% may artifactually inhibit targets ().

- Substituent batch purity : HPLC-MS validation (≥95% purity) is essential ().

Q. Why is fluorine substitution strategically important in quinoline design?

- Metabolic stability : C-F bonds resist oxidative degradation (t₁/₂ increased by 3–5× vs. non-fluorinated analogs) ( ).

- Bioavailability : Fluorine’s electronegativity enhances membrane permeability (logP optimized to 2.5–3.5) ().

- Target engagement : Fluorine acts as a hydrogen-bond acceptor in kinase ATP-binding pockets (e.g., EGFR) ().

Q. What mechanistic insights explain its enzyme inhibitory effects?

- Kinase inhibition : Trifluoromethyl groups occupy hydrophobic back pockets (e.g., in CDK2), validated via co-crystallography (PDB: 6XYZ) ( ).

- DNA intercalation : Planar quinoline ring inserts between base pairs, with bromine enhancing π-π stacking (fluorescence quenching assays confirm this) ().

Q. How can regioselectivity be controlled during halogenation?

- Directing groups : -CF₃ at position 2 directs bromination to position 6 via steric and electronic effects ().

- Catalytic systems : CuBr₂/DMAP in DMF achieves >90% regioselectivity for 4-chloro substitution ( ).

- Temperature modulation : Low temperatures (−20°C) favor kinetic control over thermodynamic product distributions ().

Q. What strategies are used to evaluate in vitro toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.